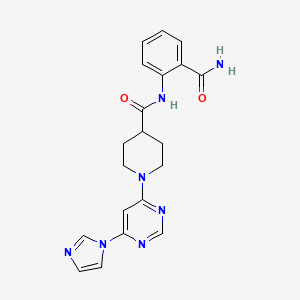
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H21N7O2 and its molecular weight is 391.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural framework comprising an imidazole ring, a pyrimidine moiety, and a piperidine core. Its molecular formula is C18H18N7O, with a molecular weight of approximately 383.8 g/mol. The presence of these heterocycles contributes to its interaction with various biological targets.
Research indicates that this compound primarily acts as an inhibitor of specific protein kinases involved in cellular signaling pathways. Notably, it has shown potential as an inhibitor of KIF18A , a protein implicated in cancer cell proliferation and metastasis. In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines, suggesting its potential as an anticancer agent .
In Vitro Studies
In vitro assays have revealed the following findings regarding the biological activity of the compound:
- Cell Viability Reduction : The compound effectively reduces cell viability in multiple cancer cell lines, indicating its potential as an anticancer agent.
- Kinase Inhibition : It has been studied for its inhibitory effects on KIF18A and other kinases, which play crucial roles in cell cycle regulation and cancer progression .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
Study on KIF18A Inhibition :
- Objective : To assess the inhibitory effects on KIF18A.
- Results : The compound demonstrated significant inhibition of KIF18A activity, leading to reduced proliferation rates in treated cancer cells.
- Selectivity Profile :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar molecules. Below is a comparison table highlighting key features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-amino-pyrimidine-4-carboxamide | Pyrimidine core with amino and carboxamide groups | Known for immunosuppressive activity |
| N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Contains nitrophenyl and pyridinyl groups | Exhibits different pharmacological properties |
| 4-(1H-imidazol-1-yl)benzonitrile | Imidazole attached to a benzonitrile | Focused on different signaling pathways |
特性
IUPAC Name |
N-(2-carbamoylphenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c21-19(28)15-3-1-2-4-16(15)25-20(29)14-5-8-26(9-6-14)17-11-18(24-12-23-17)27-10-7-22-13-27/h1-4,7,10-14H,5-6,8-9H2,(H2,21,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWUVEVYWHZEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)N)C3=NC=NC(=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













